molecular formula C9H9F2NO2 B8595473 1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethanone

1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethanone

Cat. No. B8595473
M. Wt: 201.17 g/mol
InChI Key: CULPROHETHENLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302991B2

Procedure details

The title compound is prepared in 71% yield (1.34 g, a white solid) from 1-(6-chloropyridin-3-yl)ethanone (1.5 g, 9.64 mmol) and 2,2-difluoroethanol instead of 2,2,2-trifluoroethanol by the similar manner in Step-1 of Amine-2.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Amine-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[F:11][CH:12]([F:15])[CH2:13][OH:14]>>[F:11][CH:12]([F:15])[CH2:13][O:14][C:2]1[N:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)F
Step Three
Name
Amine-2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=CC=C(C=N1)C(C)=O)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.